Linoelaidinsäure

Übersicht

Beschreibung

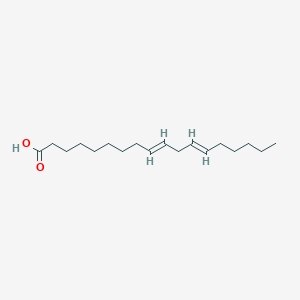

Linoelaidic acid is an omega-6 trans fatty acid and a cis-trans isomer of linoleic acid. It is commonly found in partially hydrogenated vegetable oils and is characterized by its white or colorless viscous liquid form . This compound is known for its role in various biological processes and its impact on human health.

Wirkmechanismus

Target of Action

Linoelaidic acid is an omega-6 trans fatty acid and is a cis-trans isomer of linoleic acid . It is found in partially hydrogenated vegetable oils .

Mode of Action

It is known that linoelaidic acid, like other fatty acids, can be incorporated into cell membranes, potentially affecting membrane fluidity . This could influence the function of membrane proteins, including receptors, ion channels, and enzymes, thereby affecting cellular signaling pathways.

Biochemical Pathways

Linoelaidic acid is involved in various biochemical pathways. It is a component of partially hydrogenated vegetable oils and is linked to heart diseases . It is also involved in the biosynthesis of diapause-induced differential fatty acids . .

Result of Action

It is known that the presence of linoelaidic acid is linked to heart diseases . This suggests that it may have detrimental effects on cardiovascular health, possibly by influencing lipid metabolism and promoting inflammation.

Wissenschaftliche Forschungsanwendungen

Linoelsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung verwendet, um das Verhalten von Transfettsäuren in verschiedenen chemischen Reaktionen zu untersuchen.

5. Wirkmechanismus

Linoelsäure entfaltet ihre Wirkung über verschiedene Mechanismen:

Apoptose-Induktion: Sie aktiviert Caspase-8, -9 und -3, was zu Apoptose in Endothelzellen führt.

Lipidstoffwechsel: Die Verbindung beeinflusst den Lipidstoffwechsel, indem sie die Expression von Genen verändert, die mit Lipidstoffwechselwegen assoziiert sind.

Oxidativer Stress: Linoelsäure kann oxidativen Stress induzieren, der zu Zellschäden und Entzündungen führt.

Ähnliche Verbindungen:

Linolsäure: Ein cis-cis-Isomer der Linoelsäure, das häufig in Pflanzenölen vorkommt.

Elaidinsäure: Eine weitere Transfettsäure, die in ihrer Struktur ähnlich ist, aber unterschiedliche Doppelbindungspositionen aufweist.

Vacceninsäure: Eine Transfettsäure tierischen Ursprungs, die im Vergleich zu Linoelsäure ein geringeres Gesundheitsrisiko darstellt.

Einzigartigkeit: Linoelsäure ist aufgrund ihrer spezifischen cis-trans-Isomerie und ihres Vorkommens in teilgehärteten Pflanzenölen einzigartig. Ihre Auswirkungen auf die Gesundheit, insbesondere ihre Verbindung zu Herz-Kreislauf-Erkrankungen, unterscheiden sie von anderen ähnlichen Verbindungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linoelaidic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, linoelaidic acid is produced by the hydrogenation of vegetable oils. The process involves heating the oil to a high temperature and then passing hydrogen gas through it in the presence of a metal catalyst. This method is widely used to produce trans fatty acids for use in food products .

Types of Reactions:

Oxidation: Linoelaidic acid can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: Linoelaidic acid can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel.

Substitution: Various reagents depending on the desired substitution, such as halogens or other functional groups.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidative degradation products.

Reduction: Saturated fatty acids.

Substitution: Derivatives with substituted functional groups.

Vergleich Mit ähnlichen Verbindungen

Linoleic Acid: A cis-cis isomer of linoelaidic acid, commonly found in vegetable oils.

Elaidic Acid: Another trans fatty acid, similar in structure but with different double bond positions.

Vaccenic Acid: A trans fatty acid of animal origin, posing less of a health risk compared to linoelaidic acid.

Uniqueness: Linoelaidic acid is unique due to its specific cis-trans isomerism and its presence in partially hydrogenated vegetable oils. Its impact on health, particularly its association with cardiovascular diseases, sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

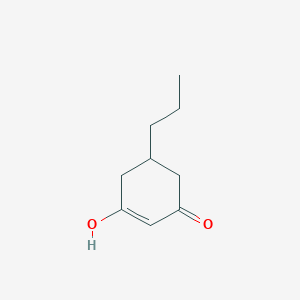

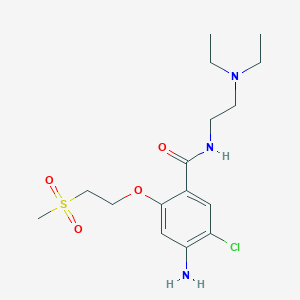

(9E,12E)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AVQMFFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897508 | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-21-8, 8024-22-4 | |

| Record name | Linolelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolelaidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 - 29 °C | |

| Record name | Linoelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of linoelaidic acid?

A1: Linoelaidic acid has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: What are the structural characteristics of linoelaidic acid?

A2: Linoelaidic acid (18:2t9,12) is an unsaturated trans fatty acid with 18 carbon atoms and two double bonds in the trans configuration. [] The first double bond is located at the ninth carbon atom, and the second double bond is at the twelfth carbon atom, both counted from the carboxyl end of the molecule.

Q3: How is linoelaidic acid typically analyzed?

A3: Gas chromatography (GC) is a common technique employed to quantify linoelaidic acid and its isomers in various matrices, including food products and biological samples. [, , , ] Mass spectrometry (MS) is frequently coupled with GC for enhanced identification and quantification. [, ] For example, researchers have used isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) to accurately determine linoelaidic acid levels in human plasma. [, ]

Q4: How does linoelaidic acid impact endothelial cells?

A5: Studies indicate that linoelaidic acid induces apoptosis in human umbilical vein endothelial cells (HUVECs), potentially by influencing lipid raft dynamics. [] This process is associated with increased expression of pro-apoptotic proteins, cell cycle arrest, and elevated levels of inflammatory factors. [] Compared to elaidic acid (another TFA), linoelaidic acid exhibits a stronger pro-apoptotic and inflammatory effect on these cells. []

Q5: Does linoelaidic acid affect nitric oxide production?

A6: Research suggests that linoelaidic acid can impair nitric oxide (NO) production in endothelial cells. [] This effect may be linked to its ability to activate NF-κB, a transcription factor involved in inflammatory responses. []

Q6: What role might linoelaidic acid play in inflammatory processes?

A7: Evidence suggests that linoelaidic acid can worsen intestinal inflammation. [] In a study using a mouse model of colitis, a diet high in TFAs, including linoelaidic acid, was found to exacerbate colonic damage and increase the expression of pro-inflammatory cytokines. [] This effect may be related to its ability to promote the differentiation of T helper 17 cells, which are involved in inflammatory responses. [] Additionally, linoelaidic acid can enhance extracellular ATP-induced apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway, potentially contributing to inflammatory processes. []

Q7: Does linoelaidic acid influence cell proliferation in cancer cells?

A8: Research on A549 human lung carcinoma cells has shown that linoelaidic acid can increase cell proliferation and membrane complexity. [] This effect contrasts with that of some cis-polyunsaturated fatty acids, which have been shown to decrease proliferation in these cells. []

Q8: Is linoelaidic acid associated with cardiovascular disease?

A9: Linoelaidic acid, like other TFAs, has been linked to an increased risk of cardiovascular disease. [, , , ] Epidemiological studies have consistently demonstrated a positive association between TFA intake and cardiovascular disease risk. [, , ] While the precise mechanisms are not fully elucidated, the effects of linoelaidic acid on endothelial function, inflammation, and other metabolic processes likely contribute to this association. [, , , ]

Q9: What is the impact of dietary linoelaidic acid?

A10: Dietary linoelaidic acid, primarily consumed through foods containing partially hydrogenated vegetable oils, contributes to circulating levels of this TFA in the body. [, , , ] As discussed earlier, elevated linoelaidic acid levels have been linked to adverse health outcomes, emphasizing the importance of minimizing its consumption. [, , , ]

Q10: How has the intake of linoelaidic acid changed in the US population?

A11: Analysis of NHANES data has revealed a substantial decline in plasma TFA concentrations, including linoelaidic acid, in US adults between 1999-2000 and 2009-2010. [] This decline coincides with public health efforts to reduce TFA consumption. [] Similar trends have been observed in children, indicating a broader reduction in dietary TFA exposure in the US. []

Q11: What is the role of linoelaidic acid in metabolomic studies?

A13: Linoelaidic acid is one of the many metabolites measured in metabolomic studies, which aim to comprehensively analyze small molecules in biological systems. [, , ] In a study investigating metabolic changes associated with myocardial infarction in rats, linoelaidic acid was identified as a potential biomarker, showing a significant increase in the infarcted heart tissue. [] Similarly, linoelaidic acid levels were found to be altered in constipated mice treated with konjac glucomannan, highlighting its potential role in gut health. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)